

# Application Note: Analysis of Thionazin-oxon using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Thionazin-oxon	
Cat. No.:	B165072	Get Quote

### **Abstract**

This application note provides a detailed protocol for the analysis of **Thionazin-oxon**, the active oxon metabolite of the organophosphate pesticide Thionazin, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation from complex matrices, optimized GC-MS parameters for separation and detection, and a discussion of the expected mass spectral fragmentation. This guide is intended for researchers, scientists, and professionals in drug development and food safety monitoring who are involved in the qualitative and quantitative analysis of pesticide residues.

### Introduction

Thionazin is an organothiophosphate insecticide and nematicide. In the environment and within biological systems, it can undergo oxidative desulfuration to form its more toxic oxygen analog, **Thionazin-oxon** (diethyl pyrazin-2-yl phosphate). Monitoring for the presence of **Thionazin-oxon** is critical for assessing exposure and ensuring food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organophosphate pesticides due to its high sensitivity and selectivity.[1][2][3] This note outlines a comprehensive approach for the determination of **Thionazin-oxon**.

### **Experimental Protocols**



### **Sample Preparation (QuEChERS Method)**

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of food matrices.[4]

#### Materials:

- Homogenized sample (e.g., fruit, vegetable, or soil)
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) use with caution as it may retain planar molecules
- 50 mL and 15 mL polypropylene centrifuge tubes
- High-speed centrifuge
- · Vortex mixer

#### Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Cap the tube and vortex vigorously for 1 minute.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Immediately cap and shake vigorously for 1 minute.



- Centrifuge at ≥3000 rcf for 5 minutes.
- Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA,
   900 mg of anhydrous magnesium sulfate, and optionally, 150 mg of C18 or GCB for cleanup.
- · Vortex for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
- The supernatant is ready for GC-MS analysis. An aliquot may be further concentrated and reconstituted in a suitable solvent like acetone/hexane if necessary.[4]

### GC-MS and GC-MS/MS Analysis

The following parameters provide a starting point for the analysis of **Thionazin-oxon** and can be optimized for specific instrumentation and matrices.

Table 1: GC-MS and GC-MS/MS Instrumental Parameters



Parameter	Recommended Conditions
Gas Chromatograph	
GC System	Agilent 7890, Thermo Scientific TRACE 1310, or equivalent
Injection Port	Split/Splitless
Injection Mode	Splitless
Injection Volume	1-2 μL
Inlet Temperature	250 °C
Carrier Gas	Helium at a constant flow of 1.0-1.5 mL/min
Column	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 μm film thickness)
Oven Temperature Program	Initial: 70-100 °C, hold for 1-2 minRamp 1: 25 °C/min to 180 °CRamp 2: 5-10 °C/min to 280-300 °C, hold for 5-10 min
Mass Spectrometer	
MS System	Agilent 5977, Thermo Scientific ISQ, or equivalent single quadrupole or triple quadrupole
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temp.	280 °C
Acquisition Mode	Full Scan (m/z 50-350) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. Multiple Reaction Monitoring (MRM) for GC-MS/MS quantitative analysis.
SIM/MRM Parameters	



Precursor Ion (for MS/MS)	232 (Molecular Ion [M]+)
Quantifier Ion(s)	To be determined from the mass spectrum (likely m/z 179, 151, 124)
Qualifier Ion(s)	To be determined from the mass spectrum (likely m/z 107, 81)

# Data Presentation Quantitative Performance

While specific quantitative data for **Thionazin-oxon** is not widely published, Table 2 presents typical performance characteristics for the analysis of other organophosphate pesticides using GC-MS, which can be used as a benchmark for method validation.[3]

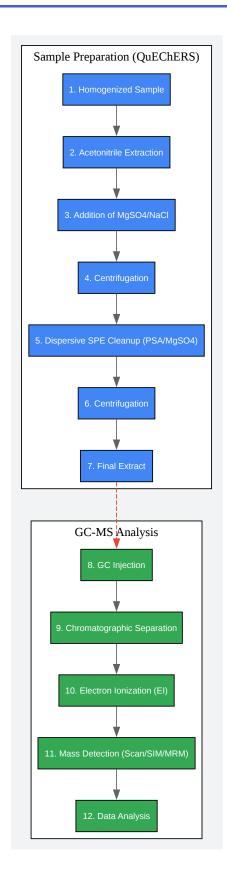
Table 2: Typical Quantitative Performance Data for Organophosphate Pesticides by GC-MS

Parameter	Typical Range
Limit of Detection (LOD)	0.01 - 5 μg/kg
Limit of Quantification (LOQ)	0.05 - 15 μg/kg
Linearity (R²)	> 0.99
Recovery (%)	70 - 120%
Precision (RSD %)	< 20%

Note: These values are matrix-dependent and should be determined experimentally for **Thionazin-oxon** in the matrix of interest.

# Visualizations Experimental Workflow





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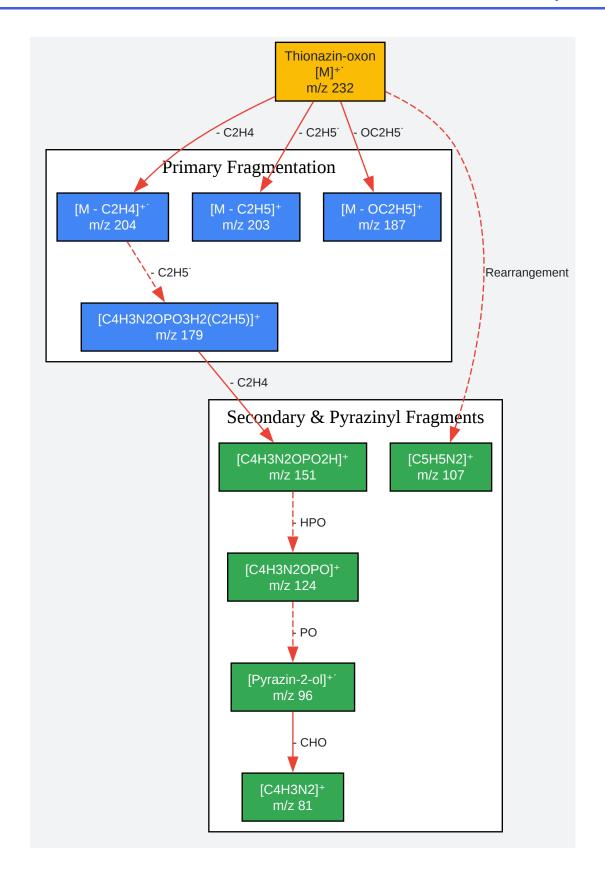
Caption: Experimental workflow for **Thionazin-oxon** analysis.



## Predicted Mass Fragmentation Pathway of Thionazinoxon

The exact mass of **Thionazin-oxon** ( $C_8H_{13}N_2O_4P$ ) is 232.0613 g/mol .[5] The electron ionization mass spectrum of the parent compound, Thionazin, shows characteristic fragments of the pyrazinyl moiety at m/z 107, 106, 97, and 96.[6] Based on the fragmentation patterns of similar diethyl phosphate esters, the following pathway for **Thionazin-oxon** is proposed.





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Caption: Predicted EI fragmentation of **Thionazin-oxon**.



### Conclusion

This application note provides a robust framework for the analysis of **Thionazin-oxon** by GC-MS. The detailed experimental protocol for sample preparation using the QuEChERS method and the specified GC-MS parameters offer a solid starting point for method development and validation. The provided diagrams for the experimental workflow and the predicted mass fragmentation pathway serve as valuable visual aids for researchers. Successful implementation of this method will enable sensitive and reliable quantification of **Thionazin-oxon** in various complex matrices, contributing to improved food safety and environmental monitoring.

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